7-Bromo-6-chloro-4-methylquinoline
Description
Note: The compound referenced in the evidence is 7-Bromo-4-chloro-6-methylquinoline (CAS 1189105-59-6), with substituents at positions 4 (Cl), 6 (CH₃), and 7 (Br) on the quinoline backbone. The user’s query mentions "7-Bromo-6-chloro-4-methylquinoline," which implies a different substitution pattern (Br at 7, Cl at 6, CH₃ at 4). This discrepancy may stem from a typographical error. For accuracy, this article focuses on 7-Bromo-4-chloro-6-methylquinoline as described in the provided evidence.
This heterocyclic compound (C₁₀H₇BrClN) features a fused benzene-pyridine ring system. It is a solid at room temperature with moderate solubility in organic solvents, and its fluorescence and bioactivity make it relevant in medicinal chemistry and materials science .
Properties
Molecular Formula |
C10H7BrClN |
|---|---|
Molecular Weight |
256.52 g/mol |
IUPAC Name |
7-bromo-6-chloro-4-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-2-3-13-10-5-8(11)9(12)4-7(6)10/h2-5H,1H3 |
InChI Key |
UVILOIGGFHXTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NC=C1)Br)Cl |
Origin of Product |
United States |
Scientific Research Applications
7-Bromo-6-chloro-4-methylquinoline has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
7-Bromo-6-chloro-4-methylquinoline is similar to other halogenated quinolines, such as 4-chloro-6-methylquinoline and 6-bromo-2-chloro-4-methylquinoline. its unique combination of halogen atoms and methyl group positions it as a distinct compound with specific properties and applications. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Quinoline derivatives vary significantly in properties based on substituent positions and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Differences :
Reactivity: Halogen position influences reactivity. For example, 7-Bromo-4-chloro-6-methylquinoline’s Cl at position 4 is more reactive toward nucleophilic aromatic substitution than methoxy groups in 4-Chloro-6,7-dimethoxyquinoline . Methyl groups (e.g., at position 6 vs. 2) affect steric hindrance, altering reaction kinetics in cross-coupling reactions .
Solubility: Methoxy-substituted derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline) exhibit higher aqueous solubility compared to halogenated analogs due to increased polarity . 7-Bromo-4-chloro-6-methylquinoline’s lipophilicity (from Br/Cl) makes it suitable for membrane-permeable drug candidates .
Biological Activity: 4-Chloro-6,7-dimethoxyquinoline shows antifungal activity, attributed to methoxy groups enhancing target binding . Chloroquine analogs (e.g., 7-chloroquinoline derivatives) are antimalarial, but bromo substitutions may alter potency due to steric effects .
Synthesis: 7-Bromo-4-chloro-6-methylquinoline is synthesized via halogenation and methylation steps, while 4-Chloro-6,7-dimethoxyquinoline uses POCl₃ for chlorination and methoxylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
